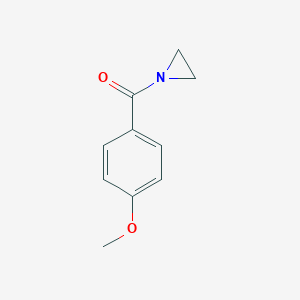

1-(p-Methoxybenzoyl)aziridine

説明

Structure

3D Structure

特性

CAS番号 |

15269-50-8 |

|---|---|

分子式 |

C10H11NO2 |

分子量 |

177.2 g/mol |

IUPAC名 |

aziridin-1-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-8(3-5-9)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |

InChIキー |

HXICBHVTWBDOFR-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N2CC2 |

正規SMILES |

COC1=CC=C(C=C1)C(=O)N2CC2 |

他のCAS番号 |

15269-50-8 |

同義語 |

1-(4-Methoxybenzoyl)aziridine |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 1 P Methoxybenzoyl Aziridine and N Acylaziridines

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is the most characteristic reaction of N-acylaziridines. wikipedia.org These reactions proceed by the attack of a nucleophile on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond. nih.gov The regioselectivity and stereospecificity of this process are influenced by various factors, including the structure of the aziridine (B145994), the nature of the nucleophile, and the reaction conditions. nih.govfrontiersin.org

The ring-opening of N-acylaziridines generally proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the center of attack. osaka-u.ac.jp The regioselectivity of the nucleophilic attack is a subject of considerable interest. For N-acylaziridines, the attack can occur at either the substituted or unsubstituted carbon of the aziridine ring. The outcome is often dependent on the nature of the substituents on the aziridine ring, the incoming nucleophile, and the presence of catalysts. frontiersin.org

In many cases, the nucleophilic attack on N-acylaziridines is highly regioselective. researchgate.net While specific studies on 1-(p-Methoxybenzoyl)aziridine are limited, research on related N-acylaziridines demonstrates that heteroatomic nucleophiles often attack the less sterically hindered carbon atom. clockss.org However, the regioselectivity can be influenced by the presence of Lewis acids or other catalysts.

Stereospecificity is a hallmark of many aziridine ring-opening reactions. wiley-vch.de Starting from an enantiomerically pure aziridine, the SN2-type ring-opening leads to a product with a predictable stereochemistry. For instance, nickel-catalyzed C–H coupling reactions with chiral aziridines have been shown to proceed with inversion of configuration, which is indicative of an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp

N-acylaziridines readily react with a variety of heteroatomic nucleophiles. wikipedia.org These reactions are synthetically valuable for the preparation of 1,2-difunctionalized compounds.

Amines: The reaction of N-acylaziridines with amines provides access to 1,2-diamines. These reactions are typically regioselective, with the amine attacking the less hindered carbon of the aziridine ring. nih.gov

Alcohols: In the presence of a catalyst, alcohols can open the aziridine ring to form β-amino ethers. The regioselectivity can be controlled by the choice of catalyst and reaction conditions. For example, the hydrolytic ring-opening of racemic aziridines catalyzed by chiral phosphoric acid can proceed in a regiodivergent parallel kinetic resolution manner. nih.gov

Thiols: Thiols are effective nucleophiles for the ring-opening of aziridines, leading to the formation of β-amino sulfides. These reactions are often highly regioselective. A study on a hydrogen polysulfide mediated aziridine ring-opening reaction showed that the reaction proceeds efficiently to yield a disulfide product.

A summary of representative reactions of N-acylaziridines with heteroatomic nucleophiles is presented below.

| Nucleophile | Product Type | General Observations |

| Amines | 1,2-Diamines | Attack at the less hindered carbon is common. nih.gov |

| Alcohols | β-Amino Ethers | Catalysts are often required; regioselectivity can be controlled. nih.gov |

| Thiols | β-Amino Sulfides | Generally highly regioselective. |

The reaction of N-acylaziridines with carbon-based nucleophiles is a powerful tool for carbon-carbon bond formation.

Carbanions: Enolates derived from ketones, esters, and amides can serve as nucleophiles for the ring-opening of activated aziridines. mdpi.com However, these reactions can sometimes lack regioselectivity. clockss.org

Organometallic Reagents: Organocuprates are effective reagents for the ring-opening of aziridines. thieme-connect.de The use of organometallic reagents allows for the introduction of a wide range of alkyl and aryl groups. Grignard reagents have also been utilized in reactions with aziridines, often in the presence of a catalyst. researchgate.net

Electron-Rich Arenes: The Friedel-Crafts type alkylation of electron-rich arenes with N-acylaziridines is a significant reaction for the synthesis of β-arylethylamines. nih.gov These reactions are typically catalyzed by Lewis acids, such as iron(III) chloride. mdpi.com The reaction of N-acylaziridines with indoles, a class of electron-rich heteroarenes, has also been extensively studied. mdpi.com

A general overview of the reactions with carbonaceous nucleophiles is provided in the table below.

| Nucleophile | Product Type | General Observations |

| Carbanions | γ-Amino carbonyls | Regioselectivity can be an issue. clockss.orgmdpi.com |

| Organometallic Reagents | Substituted Amines | Organocuprates and Grignard reagents are commonly used. thieme-connect.deresearchgate.net |

| Electron-Rich Arenes | β-Arylethylamines | Lewis acid catalysis is typical for Friedel-Crafts type reactions. nih.govmdpi.com |

Non-activated aziridines, which bear electron-donating groups on the nitrogen, are generally inert to nucleophilic attack. ugent.be However, they can be activated by conversion to a highly strained aziridinium (B1262131) ion. ugent.be This can be achieved by reaction with an electrophile, such as an alkylating agent. mdpi.com The resulting aziridinium ion is then readily opened by a nucleophile. ugent.be

For N-acylaziridines like this compound, the nitrogen is part of an amide and is therefore less basic and nucleophilic than in non-activated aziridines. However, the formation of N-acylaziridinium ions is still a key mechanistic pathway in certain reactions, for example, upon treatment with strong electrophiles or acid chlorides. nih.gov The ring-opening of these intermediates by a nucleophile, such as a halide ion, can proceed with high regioselectivity. nih.gov The regiochemical outcome of the ring-opening of aziridinium ions can be influenced by the substituents on the aziridine ring, the electrophile used for activation, and the nucleophile. nih.gov

A noteworthy mechanistic pathway in the ring-opening of certain aziridines involves the participation of a neighboring aryl group, leading to the formation of a phenonium ion intermediate. mdpi.com This has been demonstrated in the reaction of a p-methoxybenzyl-substituted aziridine with titanium tetrachloride (TiCl4), which proceeds through a phenonium ion to yield complex phenethylamine (B48288) derivatives. mdpi.com This transformation is stereospecific and allows for the synthesis of products with a defined stereochemistry. mdpi.com

In this study, various N-substituted p-methoxybenzyl aziridines were investigated. The nature of the N-substituent was found to significantly influence the yield of the desired phenethylamine product. mdpi.com

Table: Effect of N-Substituent on Phenonium Ion-Mediated Ring-Opening

| N-Substituent | Yield of Phenethylamine |

| N-Boc | 40% |

| N-Ts | 63% |

| N-Ns | 59% |

| N-Acyl | Moderate |

| Data sourced from a study on p-methoxybenzyl-substituted aziridines. mdpi.com |

This mechanism provides a powerful strategy for the synthesis of complex molecules from simple aziridine precursors. mdpi.com

Kinetic resolution is a powerful technique for the separation of enantiomers of a racemic mixture. In the context of aziridine chemistry, catalytic asymmetric ring-opening reactions have been employed for the kinetic resolution of racemic N-acylaziridines. mdpi.com This approach relies on a chiral catalyst that preferentially reacts with one enantiomer of the aziridine, leading to the formation of an enantioenriched product and leaving behind the unreacted, also enantioenriched, aziridine. nih.gov

Chiral Lewis acids and chiral phosphoric acids have been successfully used as catalysts in these resolutions. nih.gov For instance, a chiral N,N'-dioxide-lanthanum complex has been used to catalyze the ring-opening of racemic 2-acyl-3-aryl-N-tosylaziridines with 2-mercaptobenzothiazoles as nucleophiles, affording enantioenriched β-amino thioethers and unreacted aziridines in good yields and with high enantiomeric excess.

Another approach is parallel kinetic resolution, where a single catalyst directs the two enantiomers of a racemic starting material down two different reaction pathways to form two different, separable, enantioenriched products. nih.gov This has been demonstrated in the chiral phosphoric acid-catalyzed hydrolytic ring-opening of racemic aziridines. nih.gov While specific studies on the kinetic resolution of this compound are not extensively documented, the principles established with other N-acylaziridines suggest that this would be a viable strategy for obtaining enantiomerically enriched derivatives.

Rearrangement and Ring-Expansion Reactions

The high degree of ring strain in N-acylaziridines makes them susceptible to a variety of rearrangement and ring-expansion reactions. These transformations provide synthetically valuable routes to larger, more complex heterocyclic structures. The electronic nature of both the N-acyl group and any substituents on the aziridine ring plays a critical role in determining the regioselectivity and mechanism of these reactions.

Rearrangements to Dihydrooxazoles and Subsequent Oxidation to Oxazoles

A significant pathway for the reactivity of N-acylaziridines is their rearrangement into 2,5-disubstituted-4,5-dihydrooxazoles (oxazolines), which are important precursors to oxazoles. researchgate.net This ring-expansion reaction can be promoted by either nucleophiles or acids. The choice of promoter is often dictated by the electronic properties of the substituents on the aziridine ring.

For N-acylaziridines that have electron-donating groups at the C2 position of the ring, the rearrangement is effectively promoted by sodium iodide in a solvent like acetone (B3395972) or DMF. The iodide ion acts as a nucleophile, attacking the less-substituted carbon of the aziridine ring, which leads to ring opening. The subsequent intramolecular cyclization, with the acyl oxygen acting as the internal nucleophile, expels the iodide and forms the dihydrooxazole ring. researchgate.net

Conversely, when the C2 substituent is electron-withdrawing, acid-promoted rearrangement provides better results. researchgate.net Protonation of the acyl oxygen activates the molecule, facilitating ring opening and subsequent cyclization. The efficiency of these methods makes the rearrangement of N-acylaziridines a viable strategy for synthesizing various 2,4-disubstituted oxazoles, following a subsequent oxidation step, typically using nickel peroxide. researchgate.netresearchgate.net

| C2-Substituent on Aziridine | Promoter Type | Rationale | Typical Reagent |

|---|---|---|---|

| Electron-donating | Nucleophilic | Facilitates nucleophilic attack at the aziridine carbon. | Sodium Iodide (NaI) |

| Electron-withdrawing | Acidic | Enhances the electrophilicity of the carbonyl carbon for intramolecular attack. | Acid (e.g., H+) |

Cycloaddition Reactions (e.g., Intramolecular [4+3] Cycloadditions)

N-acylaziridines can act as precursors for cycloaddition reactions, leveraging the ring strain to form more complex polycyclic systems. While intermolecular [4+3] cycloadditions involving aziridinyl enolsilanes have been reported to yield cycloheptenones upon activation with Brønsted acids, intramolecular variants are also of significant interest. nih.gov These intramolecular cycloadditions benefit from "entropic assistance," where linking the diene and dienophile components within the same molecule facilitates the reaction, often proceeding with remarkable ease even with unactivated dienophiles. mdpi.com

In the context of N-acylaziridines, an intramolecular [4+3] cycloaddition would typically involve an aziridine that is tethered to a diene. The reaction is initiated by the cleavage of the aziridine ring to form an allyl cation intermediate (a three-atom component), which can then be trapped by the tethered four-atom diene component to construct a seven-membered ring. The specific conditions (thermal, photochemical, or catalytic) required to induce ring opening are critical for the success of such cycloadditions. The development of these reactions provides a synthetic alternative to other methods for forming seven-membered rings. figshare.com

Formation of 1,3-Dipoles from Aziridine Ring Cleavage (C-N vs. C-C Bond Scission)

The cleavage of the aziridine ring can generate versatile azomethine ylides, which are 1,3-dipolar species. These ylides are valuable intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered nitrogen-containing heterocycles. nih.govrsc.org The formation of the azomethine ylide from an N-acylaziridine can occur through two principal pathways: cleavage of a carbon-carbon (C-C) bond or cleavage of a carbon-nitrogen (C-N) bond.

Under thermal or photochemical conditions, the cleavage is typically an electrocyclic ring-opening reaction. For a typical aziridine, which is a 4π-electron system when considering the two electrons from the C-C sigma bond and the two from the nitrogen lone pair, thermal activation leads to a conrotatory opening of the C-C bond to form the azomethine ylide. youtube.com Photochemical activation, conversely, would proceed via a disrotatory opening. youtube.com

The N-acyl substituent, such as the p-methoxybenzoyl group, plays a crucial role in this process. The electron-withdrawing nature of the acyl group can stabilize the resulting dipole and influence the regiochemistry of the ring opening. The cleavage of the C-C bond is often favored as it leads to a more stable ylide structure where the negative charge is delocalized onto the acyl group. This contrasts with C-N bond cleavage, which would result in a less stable carbene or nitrene intermediate. The resulting azomethine ylide can then be trapped by various dipolarophiles, such as alkenes or alkynes, in a [3+2] cycloaddition. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The reactivity of this compound and its analogs is fundamentally governed by thermodynamic and kinetic factors. The release of ring strain is a primary thermodynamic driving force, while the electronic and steric properties of the N-acyl substituent significantly influence the kinetics and selectivity of the reactions.

Role of Ring Strain Energy Release in Driving Reactions

Aziridines possess a significant amount of ring strain energy (RSE), comparable to that of cyclopropane, which is approximately 27 kcal/mol. This inherent strain is a key factor that drives their reactivity, as ring-opening reactions lead to thermodynamically more stable, lower-energy products. rsc.orgnih.gov Reactions such as nucleophilic ring-opening, rearrangement to dihydrooxazoles, and cycloadditions are all facilitated by the release of this strain. nih.gov

Influence of N-Acyl Substituents on Reactivity and Selectivity

The N-acyl substituent is not merely a passive spectator group; it exerts profound control over the reactivity and selectivity of the aziridine ring. The nature of this substituent, such as the p-methoxybenzoyl group, influences the reaction pathways through several mechanisms.

Electronic Effects : An electron-withdrawing acyl group, like a benzoyl or p-methoxybenzoyl group, decreases the electron density on the nitrogen atom. This has two major consequences. First, it lowers the energy barrier for nitrogen inversion. researchgate.net Second, it activates the aziridine ring towards nucleophilic attack by making the ring carbons more electrophilic. The specific electronic nature of the aroyl group (e.g., electron-donating or -withdrawing groups on the phenyl ring) can fine-tune this activation. For example, the p-methoxy group in this compound is electron-donating by resonance, which can influence the stability of intermediates and transition states.

Conformational Control : The N-acyl group introduces a rotational barrier around the N-C(O) bond. However, this barrier is significantly lower than in typical amides, making N-acylaziridines conformationally flexible. nih.gov This flexibility allows the molecule to adopt specific reactive conformations that can favor one reaction pathway over another, thereby controlling regioselectivity in ring-opening reactions. nih.gov

Regioselectivity : The N-acyl group is a key determinant in the regioselectivity of nucleophilic ring-opening reactions. In many cases, nucleophilic attack is directed to the carbon atom that is better able to stabilize a positive charge in the transition state. However, the interplay between sterics and electronics, governed by both the N-acyl group and other ring substituents, ultimately dictates the outcome. ucla.edu For instance, studies on N-substituted aziridines have shown that the regioselectivity of ring opening by a nucleophile can be precisely controlled by the substituent on the nitrogen atom. researchgate.net

| Property of N-Acyl Group | Effect on Aziridine Ring | Impact on Reactivity |

|---|---|---|

| Electron-Withdrawing Nature | Decreases nitrogen electron density; lowers N-inversion barrier. researchgate.net | Activates ring for nucleophilic attack; stabilizes 1,3-dipole intermediates. |

| Conformational Flexibility | Low rotational barrier around the N-C(O) bond. nih.gov | Allows adoption of specific reactive conformations, influencing regioselectivity. nih.gov |

| Steric Bulk | Hinders approach of nucleophiles to the nitrogen or adjacent carbons. | Can influence regioselectivity of ring-opening, favoring attack at the less hindered carbon. |

Applications of 1 P Methoxybenzoyl Aziridine and N Acylaziridines in Complex Molecule Synthesis

Construction of Nitrogen-Containing Heterocycles

N-acylaziridines, including 1-(p-Methoxybenzoyl)aziridine, serve as pivotal starting materials for constructing a diverse range of nitrogenous heterocycles. The inherent ring strain facilitates ring-opening and ring-expansion reactions, providing access to more complex and stable cyclic systems.

A primary application of N-acylaziridines is their conversion into β-functionalized amines through nucleophilic ring-opening reactions. The acyl group activates the aziridine (B145994) ring, making it susceptible to attack by a wide range of nucleophiles. morawa.at This reaction typically proceeds with a high degree of stereoselectivity, occurring via an S_N2 mechanism that results in the inversion of configuration at the carbon center being attacked. morawa.at

The regioselectivity of the ring-opening is influenced by the substituents on the aziridine ring and the nature of the nucleophile. A variety of nucleophiles have been successfully employed, including organometallic reagents, halides, and heteroatoms. For instance, Lewis base catalysis can be used to generate amine-HF reagents in situ, which then open aziridine rings to yield β-fluoroamines. acs.org Similarly, the desymmetrization of meso-N-acylaziridines with nucleophiles like indoles, catalyzed by palladium complexes, produces chiral β-tryptamine derivatives, which are core structures in many natural products. nih.govacs.org Isocyanides can also act as nucleophiles in highly enantioselective ring-opening desymmetrization reactions of meso-aziridines, leading to chiral β-amino amides and other vicinal amino derivatives. sci-hub.se

Table 1: Examples of Nucleophilic Ring-Opening of N-Acylaziridines

| N-Acylaziridine Type | Nucleophile | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| meso-N-Acylaziridine | Indoles | Diphosphine-Palladium(II) | Chiral β-Tryptamines | nih.govacs.org |

| General N-Acylaziridines | Benzoyl fluoride (B91410) / Alcohol | Lewis Base | β-Fluoroamines | acs.org |

| meso-N-Acylaziridine | Isocyanides | Chiral N,N′-dioxide/Mg(OTf)₂ | Chiral β-Amino Amides | sci-hub.se |

N-acylaziridines are excellent precursors for the generation of azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. researchgate.net Thermally or photochemically induced cleavage of the C-C bond of the aziridine ring generates the azomethine ylide, which can be trapped in situ by a suitable dipolarophile, such as an electron-deficient alkene. This [3+2] cycloaddition is a highly efficient and stereocontrolled method for synthesizing substituted pyrrolidines, forming two new carbon-carbon bonds in a single step. researchgate.net

For example, a one-pot procedure has been developed for the synthesis of 2-acylpyrrolidines starting from N-(propargylic)hydroxylamines, which first form 2-acylaziridines as intermediates. These in-situ generated aziridines then undergo a 1,3-dipolar cycloaddition with dipolarophiles like maleimides to produce complex pyrrolidine (B122466) structures stereoselectively. nih.gov The reaction between azomethine ylides and alkenes is a reliable method for accessing highly functionalized and unnatural pyrrolidine and proline scaffolds. researchgate.net Titanium-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines with alkenes also provide an efficient route to pyrrolidines from readily available starting materials. organic-chemistry.org

The strategic ring-opening of bicyclic aziridinium (B1262131) ions, derived from chiral aziridines, provides a powerful method for the synthesis of substituted piperidines and pyrrolidines, which are the core structures of many alkaloids. nih.govfrontiersin.org This approach allows for the regioselective introduction of various alkyl and aryl groups.

A notable application is the synthesis of optically pure N-Boc-conine, a poisonous hemlock alkaloid. frontiersin.org The synthesis starts from a bicyclic aziridinium tosylate, which undergoes a regioselective ring-opening reaction with an organocuprate reagent. This key step establishes the 2-substituted piperidine (B6355638) skeleton of the natural product. frontiersin.org Similarly, this methodology has been applied to the synthesis of other alkaloid congeners by varying the nucleophile used in the ring-opening step. nih.gov Sugar-derived lactams can also be converted into polyhydroxylated piperidine and pyrrolidine peptidomimetics through a one-pot sequence involving lactam reduction followed by a Joullié–Ugi reaction, which proceeds via an aziridine intermediate. acs.org

The versatility of N-acylaziridines extends to the synthesis of a broad spectrum of heterocycles with ring sizes ranging from four to seven members. These transformations often involve multi-step sequences or ring-expansion reactions.

Azetidines (4-membered): Enantiomerically enriched azetidines can be synthesized via a two-step sequence starting from the addition of ketone enolates to iminomalonates, which can be considered aziridine precursors. nih.gov

Oxazoles (5-membered): The ring expansion of N-acylaziridines is a common route to oxazole (B20620) derivatives (see section 4.1.5). mdpi.com

γ-Lactams (5-membered): Highly substituted γ-lactams can be prepared in one pot from adducts formed between iminomalonates and acetonitrile-derived carbanions, demonstrating the utility of aziridine-like precursors in building diverse five-membered rings. nih.gov

7-Membered Heterocycles: Palladium-catalyzed 7-endo-dig cyclization of 2-(1-alkynyl)phenylacetamides provides a regioselective route to 4,5-disubstituted 7-membered N-heterocycles, such as 1H-benzo[d]azepin-2(3H)-ones. rsc.org While not starting directly from a pre-formed aziridine, this cyclization chemistry is related to the transformations that N-activated nitrogen compounds undergo.

The synthesis of such a wide array of heterocycles from a common precursor highlights the significant role of N-acylaziridines as versatile building blocks in medicinal and synthetic chemistry. nih.govresearchgate.net

A synthetically valuable transformation of N-acylaziridines is their isomerization into oxazoline (B21484) (dihydrooxazole) intermediates, which can then be oxidized to form 2,4-disubstituted oxazoles. rsc.orgrsc.orgresearchgate.net This ring-enlargement reaction is typically promoted by either sodium iodide or a Lewis acid. rsc.orgresearchgate.net The choice of promoter often depends on the nature of the substituent at the C2 position of the aziridine ring.

Sodium Iodide Promotion: Works well for N-acylaziridines that have electron-donating substituents at the C2 position. rsc.orgresearchgate.net

Acid Promotion: Provides better results for N-acylaziridines bearing electron-withdrawing groups at C2. rsc.orgresearchgate.net

Once the oxazoline is formed, it is typically oxidized to the corresponding oxazole using an oxidizing agent like nickel peroxide. rsc.orgresearchgate.net More recently, the ring expansion of phosphorylated N-acylaziridines to oxazole derivatives has been achieved using BF₃·OEt₂ as a Lewis acid catalyst. mdpi.com

Table 2: Synthesis of 2,4-Disubstituted Oxazoles from N-Acylaziridines

| Aziridine C2-Substituent | Rearrangement Promoter | Oxidizing Agent | Product | Ref |

|---|---|---|---|---|

| Electron-donating groups | Sodium Iodide | Nickel Peroxide | 2,4-Disubstituted Oxazole | rsc.orgresearchgate.net |

| Electron-withdrawing groups | Acid (e.g., Lewis Acid) | Nickel Peroxide | 2,4-Disubstituted Oxazole | rsc.orgresearchgate.net |

Role as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

N-acylaziridines are highly valuable in asymmetric synthesis, where they can be used either as chiral building blocks derived from the chiral pool or as prochiral substrates in catalytic enantioselective transformations. morawa.atsci-hub.se The N-acyl group is crucial as it activates the aziridine for ring-opening while also influencing the stereochemical outcome of the reaction. morawa.at

One major strategy is the catalytic enantioselective desymmetrization of meso-N-acylaziridines. In this approach, a chiral catalyst differentiates between the two enantiotopic carbons of the symmetrical aziridine, allowing a nucleophile to attack one center preferentially. beilstein-journals.org This process generates highly enantioenriched β-functionalized amine derivatives in a single step. sci-hub.sebeilstein-journals.org For example, chiral phosphoric acids have been used to catalyze the desymmetrization of meso-N-acylaziridines with silylated thiols, beilstein-journals.org and chiral palladium complexes are effective for desymmetrization with indoles. nih.govacs.org

Alternatively, aziridines can be synthesized in an enantiomerically pure form from natural sources like amino acids or through asymmetric aziridination reactions. sci-hub.seacs.org These chiral, non-racemic aziridines then serve as versatile building blocks. Their subsequent ring-opening or rearrangement reactions transfer the initial stereochemistry to the product molecule, allowing for the synthesis of complex chiral targets. morawa.atsci-hub.se For instance, monofluorinated N-acylaziridines have been used in the asymmetric synthesis of chiral fluorinated propargylamines. researchgate.net The predictable stereochemistry of their reactions, often proceeding with inversion of configuration, makes them reliable intermediates for stereoselective synthesis. morawa.at

Applications in Carbon-Carbon Bond Forming Processes (e.g., Aza-Henry Reaction)

N-Acylaziridines are versatile substrates for a range of carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks. While direct examples involving this compound in the aza-Henry reaction are not extensively documented in the reviewed literature, the principles of this reaction and other C-C bond-forming strategies are broadly applicable to N-acylaziridines.

The aza-Henry (or nitro-Mannich) reaction is a powerful method for the formation of a carbon-carbon bond between a nitroalkane and an imine or its equivalent. nih.govfrontiersin.org This reaction leads to the formation of β-nitroamines, which are valuable synthetic intermediates that can be further transformed into vicinal diamines and other important nitrogen-containing compounds. nih.gov The general mechanism involves the base-catalyzed deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the imine.

While the classic aza-Henry reaction involves imines, the electrophilic nature of the carbons in an activated aziridine ring suggests their potential as imine surrogates. The ring-opening of an N-acylaziridine by a nitronate anion would constitute a formal aza-Henry-type reaction, providing a direct route to γ-amino-β-nitro compounds. The regioselectivity of such a reaction would be a key consideration, influenced by the substitution pattern of the aziridine and the reaction conditions.

Beyond the aza-Henry reaction, N-acylaziridines participate in various other carbon-carbon bond-forming processes. One notable example is their use in cycloaddition reactions. nih.gov Under appropriate catalytic conditions, N-acylaziridines can undergo ring-opening to form azomethine ylides, which can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to generate substituted pyrrolidines. nih.gov This transformation represents a formal C-C bond formation, as two new carbon-carbon single bonds are created in the resulting five-membered ring.

Furthermore, the nucleophilic ring-opening of N-acylaziridines with carbon nucleophiles like indoles has been reported. nih.gov This reaction, often catalyzed by transition metals such as palladium, results in the formation of tryptamine (B22526) derivatives, which are important structural motifs in many biologically active natural products. nih.gov The reaction proceeds via nucleophilic attack of the indole (B1671886) at one of the aziridine carbons, leading to the formation of a new carbon-carbon bond.

Table 1: Examples of Carbon-Carbon Bond Forming Reactions with N-Acylaziridines

| Reaction Type | N-Acylaziridine Substrate | Carbon Nucleophile/Dipolarophile | Product Type | Catalyst/Conditions | Reference |

| Aza-Henry (Nitro-Mannich) | General N-Acylimine | Nitroalkane | β-Nitroamine | Base | nih.govfrontiersin.org |

| [3+2] Cycloaddition | General N-Acylaziridine | Alkene | Pyrrolidine | Ti-catalyst | nih.gov |

| Nucleophilic Ring-Opening | meso-N-Acylaziridine | Indole | β-Tryptamine | Palladium(II) catalyst | nih.gov |

Derivatization of Ring-Opened Products for Complex Scaffolds (e.g., Dihydroisoquinolines, Tetrahydroisoquinolines)

A significant application of the ring-opening of N-acylaziridines lies in the synthesis of β-phenethylamine derivatives, which are key precursors to dihydroisoquinoline and tetrahydroisoquinoline scaffolds. These heterocyclic cores are prevalent in a vast array of natural products and pharmacologically active compounds.

The treatment of N-acylaziridines, including those with benzyl (B1604629) substituents, with a Lewis acid such as titanium tetrachloride (TiCl₄) can induce a rearrangement to yield β-phenethylamine products. nih.gov This transformation is proposed to proceed through the formation of a phenonium ion intermediate. nih.gov The resulting β-phenethylamine derivatives, containing an amino group and a functionalizable side chain, are primed for cyclization reactions to form the desired isoquinoline (B145761) systems.

Dihydroisoquinolines:

The Bischler–Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines. This reaction involves the intramolecular cyclization of a β-phenethylamine derivative, typically after acylation of the nitrogen atom. The ring-opened products from N-acylaziridines are well-suited for this transformation. For instance, treatment of the amine obtained from the ring-opening of an N-acylaziridine with a dehydrating agent like phosphorus oxychloride (POCl₃) can afford the corresponding dihydroisoquinoline. nih.gov

Tetrahydroisoquinolines:

The Pictet–Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-phenethylamine with an aldehyde or ketone, followed by intramolecular cyclization. The amine products derived from the ring-opening of N-acylaziridines can be directly utilized in this reaction. For example, the reaction of such an amine with paraformaldehyde can lead to the formation of a tetrahydroisoquinoline. nih.gov

The versatility of this approach allows for the synthesis of a variety of substituted dihydro- and tetrahydroisoquinolines, depending on the substitution pattern of the initial N-acylaziridine and the reagents used in the cyclization step.

Table 2: Synthesis of Isoquinoline Scaffolds from N-Acylaziridine Ring-Opening Products

| Target Scaffold | Ring-Opened Precursor | Cyclization Reaction | Key Reagents | Reference |

| Dihydroisoquinoline | β-Phenethylamine derivative | Bischler–Napieralski | POCl₃ | nih.gov |

| Tetrahydroisoquinoline | β-Phenethylamine derivative | Pictet–Spengler | Paraformaldehyde | nih.gov |

Advanced Spectroscopic and Structural Characterization of N Acylaziridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of 1-(p-methoxybenzoyl)aziridine and its derivatives.

In the ¹H NMR spectrum of a related compound, trans-ethyl 2-(4-methoxybenzoyl)-3-phenylaziridine-1-carboxylate, the aromatic protons of the p-methoxybenzoyl group typically appear as a multiplet in the downfield region, around δ 8.04–7.93 ppm. amazonaws.com The methoxy (B1213986) protons present as a sharp singlet at approximately δ 3.88 ppm. The protons on the aziridine (B145994) ring exhibit characteristic shifts and coupling constants that are crucial for determining the ring's stereochemistry. amazonaws.com For instance, in trans-aziridines, the vicinal coupling constant (J) between the two aziridine protons is typically small, around 2-3 Hz. amazonaws.comrsc.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the p-methoxybenzoyl group is typically observed around δ 190-192 ppm. amazonaws.comrsc.org The carbons of the p-methoxyphenyl ring show distinct signals, with the carbon bearing the methoxy group appearing at a characteristic upfield shift due to its electron-donating nature. The aziridine ring carbons resonate at relatively high field, typically between δ 40 and 50 ppm, with their exact chemical shifts being sensitive to the substituents on the ring and the nitrogen atom. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for N-Acylaziridine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| trans-Ethyl 2-(4-methoxybenzoyl)-3-phenylaziridine-1-carboxylate | 8.04–7.93 (m, 2H), 7.46–7.35 (m, 5H), 6.98 (d, J = 8.8 Hz, 2H), 4.40–4.19 (m, 2H), 4.01 (d, J = 2.3 Hz, 1H), 3.92 (d, J = 2.1 Hz, 1H), 3.88 (s, 3H), 1.28 (t, J = 7.1 Hz, 3H) | 190.7, 163.7, 160.3, 135.8, 131.3, 128.8, 128.7, 126.5, 114.1, 62.9, 55.5, 47.5, 47.0, 14.4 |

| trans-Ethyl 2-benzoyl-3-(p-tolyl)aziridine-1-carboxylate | 7.99 (d, J = 7.4 Hz, 2H), 7.63 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.7 Hz, 2H), 7.28 (d, J = 7.9 Hz, 2H), 7.18 (d, J = 7.8 Hz, 2H), 4.32–4.18 (m, 2H), 3.98 (d, J = 2.4 Hz, 1H), 3.84 (d, J = 2.4 Hz, 1H), 2.36 (s, 3H), 1.26 (t, J = 7.1 Hz, 3H) | 192.4, 160.5, 138.3, 136.6, 134.0, 133.0, 129.4, 129.0, 128.5, 126.5, 62.8, 47.4, 47.3, 21.3, 14.4 |

Note: Data is for representative N-acylaziridine derivatives and may not be specific to this compound. The chemical shifts and coupling constants can vary depending on the solvent and the specific substituents.

Mechanistic Probes using Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the pathways of chemical reactions and elucidate reaction mechanisms. nih.gov In the context of N-acylaziridines, isotopic labeling studies, often coupled with NMR or mass spectrometry, can provide definitive evidence for proposed mechanistic steps. beilstein-journals.orgnih.gov For instance, deuterium (B1214612) or ¹³C labeling can be used to follow the fate of specific atoms during ring-opening or rearrangement reactions of the aziridine ring. beilstein-journals.orgacs.org Such studies have been crucial in understanding the mechanisms of reactions involving aziridines, including their formation and subsequent transformations. acs.orgbris.ac.uknih.gov While specific isotopic labeling studies on this compound are not extensively reported in the provided results, the general methodology is highly applicable to understanding its reactivity. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding. renishaw.com

For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. The exact position of this band can provide insights into the degree of amide resonance and the planarity of the N-acyl group. publish.csiro.au The spectrum would also feature characteristic bands for the C-O stretching of the methoxy group and the various C-H and C-C stretching and bending vibrations of the aromatic ring and the aziridine moiety. amazonaws.compublish.csiro.au

Raman spectroscopy, while less commonly reported for this specific compound, can provide valuable information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.netutwente.nl For instance, the symmetric stretching of the aromatic ring can often be observed more clearly in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for N-Acylaziridines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | 1650 - 1680 |

| C-N (Aziridine) | Stretching | 1200 - 1300 |

| C-O (Methoxy) | Stretching | 1250 - 1000 |

| Aromatic C=C | Stretching | 1600, 1580, 1500, 1450 |

| Aziridine Ring | Breathing/Deformation | 800 - 900 |

Chiroptical Properties and Circular Dichroism (CD) of Chiral N-Acylaziridines

When an N-acylaziridine is chiral, its interaction with plane-polarized light can be studied using techniques like circular dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule. vu.nl

The chiroptical properties of N-acylaziridines are particularly interesting due to the non-planar nature of the amide group in the three-membered ring. acs.orgcdnsciencepub.com This non-planarity creates an inherently chiral chromophore, and the sign and magnitude of the Cotton effect in the CD spectrum can be related to the absolute configuration and conformational preferences of the aziridine ring. cdnsciencepub.comresearchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration of chiral aziridines. vu.nlresearchgate.net While specific CD data for this compound is not available, studies on related chiral N-acylaziridines have demonstrated the utility of this technique in stereochemical analysis. grafiati.comnih.govnih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. uni.lu

For this compound (C₁₀H₁₁NO₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (177.08 g/mol ). uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. amazonaws.compublish.csiro.au

Electron impact (EI) ionization often leads to characteristic fragmentation patterns. For N-acylaziridines, common fragmentation pathways include cleavage of the bond between the carbonyl group and the aziridine nitrogen, as well as fission of the aziridine ring itself. rsc.orgacs.org The fragmentation of this compound would likely involve the formation of a p-methoxybenzoyl cation (m/z 135) and an aziridinyl radical. Other fragments could arise from the loss of small neutral molecules like CO or C₂H₄ from the molecular ion or subsequent fragment ions. Electrospray ionization (ESI) is a softer ionization technique that typically results in less fragmentation and is often used to observe the protonated molecule ([M+H]⁺). rsc.orgrsc.org

X-ray Crystallography for Solid-State Structural Determination

Such an analysis would reveal the degree of pyramidalization at the nitrogen atom and the torsional angle between the carbonyl group and the aziridine ring, which are key structural parameters for N-acylaziridines. acs.org These parameters are crucial for understanding the electronic effects and reactivity of the molecule. While a crystal structure for this compound itself is not present in the search results, X-ray crystallographic data for related N-acylaziridines have been reported and have been instrumental in establishing their stereochemistry and conformational preferences. nih.govthieme-connect.deresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Trends and Achievements in N-Acylaziridine Chemistry

Research in N-acylaziridine chemistry has seen significant progress, particularly in the development of stereoselective and regioselective ring-opening reactions. A major trend is the use of N-acylaziridines as key intermediates in the synthesis of valuable nitrogen-containing compounds. acs.org For instance, they are instrumental in creating enantioenriched β-substituted tryptamines and other complex amine derivatives. acs.orgnih.gov The activation of the aziridine (B145994) ring, often facilitated by the N-acyl group, allows for reactions with a wide range of nucleophiles. clockss.orgbaranlab.org

Recent achievements include the development of novel catalytic systems for aziridination and ring-opening reactions. Transition metal catalysis, employing catalysts based on palladium, rhodium, nickel, and titanium, has emerged as a powerful tool for the functionalization of aziridines under mild conditions. mdpi.comnih.govnih.gov These methods often offer high levels of stereocontrol and functional group tolerance. mdpi.com For example, palladium-catalyzed desymmetrization of meso-aziridines with indoles provides a route to chiral tryptamine (B22526) derivatives. nih.gov Furthermore, the use of Lewis acids to promote ring-opening and rearrangement reactions of N-acylaziridines continues to be an active area of investigation, enabling the synthesis of diverse heterocyclic structures like oxazolines. clockss.orgmdpi.comresearchgate.net

Another significant area of advancement is the development of multicomponent reactions involving N-acylaziridines. The Joullié–Ugi three-component reaction, for instance, provides a direct and diastereoselective route to highly functionalized N-acylaziridines. mdpi.comresearchgate.net These achievements underscore the growing importance of N-acylaziridines as versatile synthons in modern organic chemistry.

Identification of Remaining Challenges and Unexplored Reactivity Patterns

Despite the progress, several challenges and unexplored areas remain in N-acylaziridine chemistry. One of the primary challenges lies in expanding the substrate scope of many catalytic systems. For instance, the reactivity of aziridines can be highly dependent on the nature of the substituents on both the nitrogen and carbon atoms of the ring. acs.orgacs.org This can limit the applicability of certain methods to specific classes of aziridines.

The selective activation of C-N versus C-C bonds within the aziridine ring presents another challenge. While ring-opening via C-N bond cleavage is common, exploring and controlling C-C bond cleavage could lead to novel synthetic transformations. mdpi.com Furthermore, the development of catalytic systems that can overcome the inherent reactivity of certain functional groups remains an ongoing endeavor. For example, N-acylaziridines can undergo preferential attack at the acyl carbon rather than the desired ring-opening, particularly with strong organometallic nucleophiles. nih.gov

Unexplored reactivity patterns include the development of novel cycloaddition reactions involving N-acylaziridines. While some examples exist, the full potential of these strained rings as partners in cycloaddition chemistry is yet to be realized. Additionally, the development of methods for the functionalization of the aziridine ring without ring-opening remains a less-explored area that could provide access to a new range of substituted aziridine derivatives.

Perspectives on Novel Synthetic Methodologies for 1-(p-Methoxybenzoyl)aziridine

Future research into the synthesis of this compound and related N-acylaziridines is likely to focus on several key areas. The development of more efficient and environmentally benign catalytic systems for aziridination will be a priority. This includes the exploration of earth-abundant metal catalysts and organocatalytic methods to replace precious metal catalysts. nih.gov

Continuous flow synthesis presents a promising avenue for the production of N-acylaziridines, offering potential advantages in terms of safety, scalability, and reaction control. acs.org The transfer of existing batch processes to continuous flow could enable the synthesis of a wider range of aziridines, including those that are challenging to prepare using traditional methods. acs.org

Furthermore, the development of novel multicomponent reactions that directly incorporate the p-methoxybenzoyl group onto the aziridine nitrogen in a single step would be highly valuable. Such methods would streamline the synthesis of these important building blocks and increase their accessibility for further synthetic applications.

Emerging Applications in Advanced Organic Synthesis and Materials Science

The unique reactivity of N-acylaziridines, including this compound, positions them as valuable intermediates for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Their ability to undergo stereospecific ring-opening reactions makes them ideal precursors for the synthesis of chiral amines, amino alcohols, and other nitrogen-containing scaffolds found in many biologically active natural products and pharmaceuticals. nih.govutoronto.canih.gov

In materials science, the incorporation of aziridine-containing units into polymers or other materials is a largely unexplored area with significant potential. The strained aziridine ring could act as a latent reactive group, allowing for post-polymerization modification or the development of self-healing materials. The specific properties of the p-methoxybenzoyl group, such as its electronic and steric characteristics, could also be leveraged to tune the properties of these materials.

Directions for Future Mechanistic and Computational Investigations

To guide the development of new reactions and catalysts, further mechanistic and computational studies are crucial. A deeper understanding of the factors that control the regioselectivity and stereoselectivity of aziridine ring-opening reactions is needed. mdpi.comnih.gov Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into reaction pathways, transition state geometries, and the role of catalysts. mdpi.comnih.gov

Future investigations should focus on elucidating the precise mechanisms of newly developed catalytic systems. nih.govcore.ac.uk This includes identifying the active catalytic species, understanding the mode of substrate activation, and clarifying the elementary steps of the catalytic cycle. A synergistic approach combining experimental and computational studies will be essential for unraveling the complexities of N-acylaziridine reactivity and for the rational design of next-generation catalysts and synthetic methodologies. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(p-Methoxybenzoyl)aziridine, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis often involves ring-opening or substitution reactions. For example, 2-(bromomethyl)aziridines can react with sodium alkoxides in alcohol solvents under reflux to introduce alkoxymethyl groups. Reaction conditions (e.g., 1–2N sodium alkoxide, 1–2 hours reflux) and purification via silica gel chromatography yield products with up to 90% purity . NMR spectroscopy (e.g., , , ) and HRMS are critical for structural confirmation, with aziridine protons typically appearing as doublets or triplets at 1.5–2.0 ppm .

Q. How is computational docking used to predict the biological activity of this compound?

- Methodological Answer : Molecular docking against targets like SARS-CoV-2 RdRp involves AutoDock tools with grid maps (0.375 Å spacing) and Kollman charges. Binding affinities are calculated using van der Waals and electrostatic terms. For instance, this compound showed high binding affinity in silico, suggesting potential antiviral activity . Validation requires comparative analysis with known inhibitors (e.g., Andrographolide) and experimental follow-up.

Q. What spectroscopic techniques are essential for characterizing aziridine derivatives?

- Methodological Answer : Multi-nuclear NMR (, , ) resolves ring strain and substituent effects. For example, NMR signals at ~22 ppm confirm phosphonate groups in aziridine-2-phosphonates . COSY spectra identify coupling patterns (e.g., doublets or ddd splitting) between aziridine protons, while HRMS validates molecular formulas .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Stereoselective synthesis via Darzens reaction or chiral sulfonamides (e.g., (S)-(+)-N-(phenylmethyl)-p-toluenesulfinamide) produces enantiopure aziridines. For example, trans-2,3-dimethylaziridines undergo SN2 hydrolysis, while 2,2-dimethyl analogs form carbonium ions via SN1 mechanisms . Regioselectivity in ring-opening (e.g., LiAlH) depends on steric and electronic effects of substituents .

Q. What mechanistic insights explain contradictory biological activity data for aziridine derivatives?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., pH, enzyme isoforms). For instance, N-alkyl aziridines (e.g., cyclophellitol analogs) show stability in acidic media but lower inhibitory potency against α-fucosidases compared to N-acyl derivatives . Dose-response studies and enzyme kinetics (e.g., IC, K) are necessary to resolve such contradictions .

Q. How do solvent and temperature affect the stability of this compound in synthetic applications?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) accelerate reactions at elevated temperatures (e.g., 100°C for acetoxymethyl derivatives), but may induce ring-opening. Stability studies via TLC or HPLC under varying conditions (e.g., 1.2 MPa CO, 125°C) reveal optimal parameters for oxazolidinone formation without decomposition .

Q. Can this compound act as a precursor for heterocyclic compounds?

- Methodological Answer : Yes, via nucleophilic substitution (e.g., mercaptoacetic acid) to form thiazolidinone derivatives. Stepwise synthesis involves Schiff base formation with 4-methoxyaniline, followed by cyclization. Reaction monitoring via IR (C=O stretch at ~1700 cm) and NMR (disappearance of aziridine protons) confirms product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。